molecular formula C21H25N3O4 B5548109 N-[(3S*,4R*)-1-[(2-乙氧基-3-吡啶基)羰基]-4-(4-甲氧基苯基)-3-吡咯烷基]乙酰胺

N-[(3S*,4R*)-1-[(2-乙氧基-3-吡啶基)羰基]-4-(4-甲氧基苯基)-3-吡咯烷基]乙酰胺

货号 B5548109
分子量: 383.4 g/mol
InChI 键: WSPIIUCSOKRQTI-RBUKOAKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, with a focus on maintaining the stereochemistry of the molecule for desired biological activity. The process may involve several steps, including the functionalization of preformed pyrrolidine rings, leveraging the stereogenicity of carbons to achieve different biological profiles (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrrolidine core, is significant for its biological activity. The stereogenic centers and the spatial orientation of substituents are critical for the binding to enantioselective proteins, influencing the compound's pharmacological profile. Such structural analyses are essential for understanding the interaction with biological targets and optimizing therapeutic efficacy (Veinberg et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions, particularly those involving the pyrrolidine ring, are pivotal for its pharmacological properties. The pyrrolidine ring's interaction with various enzymes and receptors, including its potential bioactivation or degradation, significantly impacts its safety and efficacy profile. Understanding these chemical reactions is crucial for predicting metabolic pathways and potential toxicities (Dingemans et al., 2011).

科学研究应用

药物化学中的构效关系研究

对 N-[2-(1-吡咯烷基)乙基]乙酰胺的研究,包括各种取代,为强效和选择性 κ-阿片受体激动剂的开发做出了重大贡献。这些研究阐明了阿片受体亲和力和活性的结构要求,指导了新型治疗剂的设计 (Barlow 等人,1991)

绿色化学合成

创新的催化过程,例如钯催化的分子内烯丙基化,展示了 3,4-二取代吡咯烷-2-酮的合成,展示了绿色化学在高效且减少环境影响的情况下创建复杂分子的潜力 (Giambastiani 等人,1998)

医药中间体

通过催化氢化生产的化合物 N-(3-氨基-4-甲氧基苯基)乙酰胺,作为偶氮分散染料和其他药物生产中的关键中间体,突出了工业化学中高效合成路线的重要性 (张,2008)

分子对接和抗癌研究

N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺的合成、结构和分子对接分析用于抗癌应用,说明了合成化学、结构生物学和计算方法在药物发现中的整合。这种方法有助于合理设计具有潜在治疗效果的分子 (Sharma 等人,2018)

酶抑制活性

酶抑制剂的开发,例如那些靶向碳酸酐酶和胆碱酯酶的酶,涉及乙酰胺衍生物的合成和评估。这些研究有助于我们了解酶的功能以及开发治疗青光眼和阿尔茨海默病等疾病的新疗法 (Virk 等人,2018)

属性

IUPAC Name

N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-28-20-17(6-5-11-22-20)21(26)24-12-18(19(13-24)23-14(2)25)15-7-9-16(27-3)10-8-15/h5-11,18-19H,4,12-13H2,1-3H3,(H,23,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIIUCSOKRQTI-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。